Pharmacopoeial Identity: N-Suc-Tyr as the Designated EP Impurity G for Clavulanate Potassium
N-Succinyl-L-tyrosine (N-Suc-Tyr) is officially designated as Potassium Clavulanate EP Impurity G in the European Pharmacopoeia (Ph. Eur.) . It is a known fermentation by-product in the production of clavulanic acid, with its concentration increasing over fermentation time and occasionally reaching up to 2% of the final product even after standard purification [1][2]. In contrast, related N-succinyl amino acids like N-succinyl-L-phenylalanine (N-Suc-Phe) and N-succinyl-L-tryptophan (N-Suc-Trp) are not listed as official EP impurities for this critical beta-lactamase inhibitor, making N-Suc-Tyr the mandatory reference standard for compliance-driven analytical method validation and quality control (QC) release testing .
| Evidence Dimension | Regulatory Identity & Analytical Purpose |
|---|---|
| Target Compound Data | Designated as Potassium Clavulanate EP Impurity G; HPLC retention time of 13.5 min in official method [2] |
| Comparator Or Baseline | N-Succinyl-L-phenylalanine (N-Suc-Phe) and N-Succinyl-L-tryptophan (N-Suc-Trp): Not listed as EP impurities for Clavulanate Potassium |
| Quantified Difference | Binary (Yes/No regulatory status); N-Suc-Tyr is the specified EP impurity, others are not |
| Conditions | European Pharmacopoeia monograph for Potassium Clavulanate; HPLC-MS/MS analysis of fermentation broth |
Why This Matters
Procurement of N-Suc-Tyr is non-negotiable for any laboratory performing EP-compliant impurity profiling of clavulanate potassium, as alternative compounds will not meet the specific identity criteria for Impurity G.
- [1] Yu, Y., Ye, L., de Biasi, V., & Mosbach, K. (2002). Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer. Biotechnology and Bioengineering, 79(1), 23-28. View Source
- [2] Zhao, J., et al. (2015). Studies on the formation and synthetic mechanism of related substance G in potassium clavulanate production. Brazilian Journal of Pharmaceutical Sciences, 51(1). View Source
